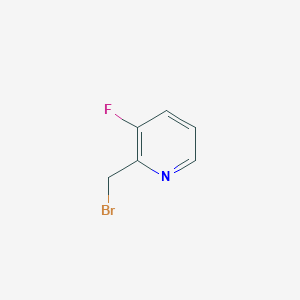

2-(Bromomethyl)-3-fluoropyridine

Description

Propriétés

IUPAC Name |

2-(bromomethyl)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVWYLPHVYSPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616343 | |

| Record name | 2-(Bromomethyl)-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122307-44-2 | |

| Record name | 2-(Bromomethyl)-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Bromomethyl)-3-fluoropyridine CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-3-fluoropyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features, particularly the presence of a reactive bromomethyl group and an electron-withdrawing fluorine atom on the pyridine ring, make it a valuable intermediate in the fields of medicinal chemistry and agrochemical research. The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the construction of novel compounds with desired biological activities. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

2-(Bromomethyl)-3-fluoropyridine is typically available as a high-purity solid or liquid, depending on the supplier.[1] Key identifying and physical properties are summarized in the table below. It is important to note that some physical properties, such as boiling point and density, are often reported as predicted values and should be treated as estimates.

| Property | Value | Reference |

| CAS Number | 122307-44-2 | [2] |

| Molecular Formula | C₆H₅BrFN | [2] |

| Molecular Weight | 190.01 g/mol | [2] |

| IUPAC Name | 2-(Bromomethyl)-3-fluoropyridine | |

| Boiling Point | 187.8±25.0 °C (Predicted) | |

| Density | 1.632±0.06 g/cm³ (Predicted) | |

| Purity | Typically ≥95% | [2] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |

Synthesis and Reactivity

While specific, detailed industrial synthesis protocols for 2-(Bromomethyl)-3-fluoropyridine are often proprietary, its preparation can be inferred from established synthetic methodologies for related halogenated pyridines. A plausible synthetic route involves the radical bromination of 3-fluoro-2-methylpyridine. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent like chlorobenzene.[3]

The reactivity of 2-(Bromomethyl)-3-fluoropyridine is dominated by the lability of the bromine atom in the methyl group, making it an excellent electrophile for nucleophilic substitution reactions. The fluorine atom at the 3-position influences the electronic properties of the pyridine ring, potentially affecting reaction rates and regioselectivity in subsequent transformations.

Logical Workflow for Synthesis

The following diagram illustrates a general logical workflow for the synthesis of 2-(Bromomethyl)-3-fluoropyridine from a suitable precursor.

Caption: General workflow for the synthesis of 2-(Bromomethyl)-3-fluoropyridine.

Applications in Drug Discovery

The primary utility of 2-(Bromomethyl)-3-fluoropyridine lies in its role as a versatile building block for the synthesis of pharmacologically active compounds.[4] The 3-fluoropyridine moiety is a common structural motif in many modern pharmaceuticals due to the ability of the fluorine atom to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[5][6]

This intermediate is particularly useful for introducing the (3-fluoro-pyridin-2-yl)methyl group into a target molecule. This is typically achieved through the reaction of the bromomethyl group with a nucleophile, such as an amine, alcohol, or thiol, on another molecule. This synthetic strategy is widely employed in the development of various therapeutic agents, including kinase inhibitors.[7][8][9][10]

Experimental Protocol: Nucleophilic Substitution (General)

A general procedure for the reaction of 2-(Bromomethyl)-3-fluoropyridine with a nucleophile is as follows:

-

Dissolution: Dissolve the nucleophilic starting material (e.g., an amine or phenol, 1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate, 1.5-2.0 equivalents) to the solution to facilitate the deprotonation of the nucleophile.

-

Addition of Electrophile: Slowly add a solution of 2-(Bromomethyl)-3-fluoropyridine (1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired compound.

Signaling Pathway Involvement

Since 2-(Bromomethyl)-3-fluoropyridine is a synthetic intermediate, it does not directly interact with biological signaling pathways. However, the compounds synthesized from it are often designed to target specific biological molecules, such as protein kinases, which are critical components of intracellular signaling cascades that regulate cell growth, proliferation, and survival.[9] Dysregulation of these pathways is a hallmark of diseases like cancer, making kinase inhibitors a major class of therapeutic agents.[10]

The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by a drug synthesized using 2-(Bromomethyl)-3-fluoropyridine as a building block.

Caption: A generic kinase signaling pathway targeted by inhibitors.

Safety and Handling

Expected Hazards (based on analogous compounds):

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Handling and Storage Recommendations:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[2]

Conclusion

2-(Bromomethyl)-3-fluoropyridine is a valuable and reactive chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. Its utility as a building block for introducing the 3-fluoropyridine moiety enables the development of novel compounds with potentially enhanced biological activity and improved pharmacokinetic properties. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its likely hazardous nature. The continued importance of fluorinated heterocycles in medicinal chemistry ensures that 2-(Bromomethyl)-3-fluoropyridine will remain a relevant and sought-after synthetic tool.

References

- 1. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 2. 2-(bromomethyl)-3-fluoropyridine - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 3. US5750728A - Process for the preparation of aromatic bromomethyl compounds - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. nbinno.com [nbinno.com]

- 6. ossila.com [ossila.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. digibug.ugr.es [digibug.ugr.es]

- 10. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. atimaterials.com [atimaterials.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route and the predicted analytical characterization of 2-(Bromomethyl)-3-fluoropyridine. This molecule is a valuable building block in medicinal chemistry and materials science, incorporating a reactive bromomethyl group and a fluorine atom on a pyridine scaffold, which can influence its chemical reactivity and biological properties. Due to the limited availability of a direct, published synthesis and characterization for this specific compound, this guide outlines a plausible pathway and predicted data based on established chemical principles and analogous structures.

Physicochemical Properties

The fundamental physicochemical properties of 2-(Bromomethyl)-3-fluoropyridine are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol |

| IUPAC Name | 2-(Bromomethyl)-3-fluoropyridine |

| CAS Number | 122307-44-2[1] |

Proposed Synthesis Pathway

The most direct and feasible synthetic route to 2-(Bromomethyl)-3-fluoropyridine is the free-radical bromination of the commercially available precursor, 3-fluoro-2-methylpyridine. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent.[2][3][4]

Experimental Protocols

The following is a detailed, adaptable protocol for the synthesis of 2-(Bromomethyl)-3-fluoropyridine.

3.1. Synthesis of 2-(Bromomethyl)-3-fluoropyridine

-

Materials:

-

3-Fluoro-2-methylpyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

-

-

Procedure:

-

To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-fluoro-2-methylpyridine (1.0 eq), N-bromosuccinimide (1.1 eq), and anhydrous carbon tetrachloride.

-

Add the radical initiator, AIBN (0.05 eq), to the mixture.

-

Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of CCl₄.

-

Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-(Bromomethyl)-3-fluoropyridine.

-

Characterization Data (Predicted)

The following tables summarize the predicted spectral data for 2-(Bromomethyl)-3-fluoropyridine based on the analysis of its structure and data from analogous compounds.[5][6][7][8]

4.1. Predicted NMR Spectral Data

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) | ¹⁹F NMR (CDCl₃, 376 MHz) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| ~8.35 (d, 1H, H6) | ~158.0 (d, ¹JCF) | ~-130.0 (m) |

| ~7.40 (t, 1H, H5) | ~145.0 (d, ³JCF) | |

| ~7.20 (m, 1H, H4) | ~140.0 (d, ³JCF) | |

| ~4.60 (s, 2H, CH₂Br) | ~125.0 (d, ²JCF) | |

| ~122.0 (d, ⁴JCF) | ||

| ~30.0 (s, CH₂Br) |

4.2. Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M⁺) | m/z 189 and 191 |

| Isotopic Pattern | M⁺ and M+2 peaks in an approximate 1:1 ratio, characteristic of one bromine atom.[9] |

| Major Fragment | m/z 110 (Loss of •Br) |

4.3. Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | C-H stretch (aromatic) |

| ~2920-2960 | C-H stretch (aliphatic, -CH₂Br) |

| ~1580-1610 | C=C and C=N stretching (pyridine ring) |

| ~1400-1450 | C-H bend (aliphatic) |

| ~1200-1250 | C-F stretch |

| ~600-650 | C-Br stretch |

Experimental Workflow and Logic Diagrams

The general workflow for the synthesis, purification, and characterization of 2-(Bromomethyl)-3-fluoropyridine is depicted below.

This guide offers a robust framework for the synthesis and characterization of 2-(Bromomethyl)-3-fluoropyridine. Researchers should adhere to standard laboratory safety protocols, particularly when handling brominating agents and volatile organic solvents. The provided protocols and data, while based on sound chemical principles, may require empirical optimization for specific laboratory conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. daneshyari.com [daneshyari.com]

- 3. researchgate.net [researchgate.net]

- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 5. 3-Fluoropyridine(372-47-4) 1H NMR [m.chemicalbook.com]

- 6. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 8. 2-(Bromomethyl)pyridine | C6H6BrN | CID 564209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

Spectroscopic Profiling of 2-(Bromomethyl)-3-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key organic intermediate, 2-(Bromomethyl)-3-fluoropyridine. Due to the limited availability of public domain spectra for this specific compound, this guide presents a detailed analysis based on established principles of spectroscopy and data from structurally analogous compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of this important building block in synthetic chemistry and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 2-(Bromomethyl)-3-fluoropyridine based on the analysis of similar fluorinated and brominated pyridine derivatives. These values serve as a robust reference for the interpretation of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.3 - 8.5 | Doublet of doublets (dd) | ~4.5, ~1.5 | H-6 |

| ~7.4 - 7.6 | Triplet of doublets (td) | ~8.0, ~4.5 | H-5 |

| ~7.2 - 7.4 | Triplet of doublets (td) | ~8.0, ~1.5 | H-4 |

| ~4.6 | Singlet (s) | - | -CH₂Br |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) | Assignment |

| ~160 - 165 | Large (¹JCF ≈ 240-260) | C-3 |

| ~148 - 152 | Small (³JCF ≈ 3-5) | C-6 |

| ~140 - 145 | Small (²JCF ≈ 15-25) | C-2 |

| ~125 - 130 | Small (³JCF ≈ 5-10) | C-5 |

| ~120 - 125 | Small (²JCF ≈ 20-30) | C-4 |

| ~25 - 30 | - | -CH₂Br |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1585 | Medium-Strong | C=C and C=N ring stretching |

| 1500 - 1400 | Medium-Strong | C=C and C=N ring stretching |

| 1250 - 1150 | Strong | C-F stretch[1] |

| ~1220 | Medium | C-H in-plane bending |

| 670 - 600 | Medium-Strong | C-Br stretch[1] |

Sample Preparation: Thin film or KBr pellet

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 189/191 | High | [M]⁺ (Molecular ion) |

| 110 | Very High | [M - Br]⁺ |

| 83 | Medium | [C₅H₄FN - HCN]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are designed to be adaptable to various laboratory settings and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of 2-(Bromomethyl)-3-fluoropyridine.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse width, a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Typical parameters include a 30° pulse width, a spectral width of 250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second.

-

Process the data with a line broadening of 1 Hz.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-(Bromomethyl)-3-fluoropyridine.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-(Bromomethyl)-3-fluoropyridine.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.

-

Data Acquisition:

-

Introduce the sample into the ion source. For GC-MS, inject the sample solution onto the GC column with an appropriate temperature program to ensure volatilization and separation.

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 40-300.

-

The resulting mass spectrum will show the relative abundance of different fragment ions. The presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern for bromine-containing fragments.[2]

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and the predicted fragmentation pathway in mass spectrometry.

Caption: General workflow for the spectroscopic characterization of an organic compound.

Caption: Predicted mass spectrometry fragmentation pathway for 2-(Bromomethyl)-3-fluoropyridine.

References

2-(Bromomethyl)-3-fluoropyridine chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-3-fluoropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical structure, IUPAC name, physicochemical properties, and relevant experimental protocols.

Chemical Structure and IUPAC Name

2-(Bromomethyl)-3-fluoropyridine is a substituted pyridine derivative. The pyridine ring is functionalized with a bromomethyl group at the 2-position and a fluorine atom at the 3-position.

IUPAC Name: 2-(Bromomethyl)-3-fluoropyridine

Chemical Structure Diagram:

Caption: Chemical structure of 2-(Bromomethyl)-3-fluoropyridine.

Physicochemical Properties

The following table summarizes the key quantitative data for 2-(Bromomethyl)-3-fluoropyridine.

| Property | Value | Source |

| CAS Number | 122307-44-2 | [1][2] |

| Molecular Formula | C₆H₅BrFN | [1][2] |

| Molecular Weight | 190.01 g/mol | [1][2] |

| Boiling Point | 187.8 ± 25.0 °C (Predicted) | [1] |

| Density | 1.632 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [2] |

Experimental Protocols

A plausible synthetic route, based on common organic chemistry principles and related preparations, is outlined below. This should be considered a general guide, and specific reaction conditions would require optimization.

Hypothetical Synthesis Workflow:

Caption: A generalized workflow for the synthesis of 2-(Bromomethyl)-3-fluoropyridine.

Detailed Steps of a Potential Synthesis:

-

Bromination of 3-Fluoro-2-methylpyridine:

-

To a solution of 3-fluoro-2-methylpyridine in a suitable solvent (e.g., carbon tetrachloride), N-bromosuccinimide (NBS) is added.

-

A radical initiator, such as azobisisobutyronitrile (AIBN), is introduced to the mixture.

-

The reaction is heated under reflux for several hours and monitored by an appropriate method (e.g., TLC or GC-MS) to confirm the consumption of the starting material.

-

-

Reaction Work-up and Extraction:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The succinimide byproduct is removed by filtration.

-

The filtrate is washed sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude 2-(bromomethyl)-3-fluoropyridine is purified using silica gel column chromatography, eluting with a non-polar/polar solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

-

Applications in Synthesis

2-(Bromomethyl)-3-fluoropyridine is a valuable building block in organic synthesis, particularly for introducing the 3-fluoropyridin-2-ylmethyl moiety into larger molecules. This is often a key step in the synthesis of biologically active compounds. The bromomethyl group is a reactive handle that can readily participate in nucleophilic substitution reactions.

General Reaction Scheme:

Caption: General nucleophilic substitution using 2-(Bromomethyl)-3-fluoropyridine.

References

The Genesis of a Key Pharmaceutical Building Block: Discovery and Synthesis of 2-(Bromomethyl)-3-fluoropyridine

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

2-(Bromomethyl)-3-fluoropyridine has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a reactive bromomethyl group and a fluorine atom on the pyridine ring, makes it a critical component for introducing the 3-fluoropyridin-2-ylmethyl moiety into drug candidates. This technical guide provides a comprehensive overview of the probable first synthetic routes to this compound, detailed experimental protocols for its precursors, and a discussion of its significance in medicinal chemistry. While a singular "discovery" publication is not apparent, its synthesis logically follows from established chemical principles, likely originating as a novel intermediate within a broader drug discovery program.

Introduction

The strategic incorporation of fluorine into drug molecules is a well-established method for enhancing metabolic stability, binding affinity, and pharmacokinetic properties. The pyridine scaffold, a common motif in pharmaceuticals, is often functionalized to modulate these characteristics. 2-(Bromomethyl)-3-fluoropyridine represents a convergence of these strategies, offering a reactive handle for molecular elaboration while imparting the electronic effects of a fluorine substituent. This document outlines the likely synthetic pathways for the initial preparation of this important building block.

Plausible Synthetic Pathways

The synthesis of 2-(Bromomethyl)-3-fluoropyridine can be logically approached via two primary routes, diverging from key precursors:

-

Route A: Free-radical bromination of 3-fluoro-2-methylpyridine.

-

Route B: Bromination of (3-fluoropyridin-2-yl)methanol.

Both pathways rely on the synthesis of fluorinated pyridine precursors, which themselves represent a significant synthetic challenge.

Synthesis of Precursors

The initial challenge lies in the preparation of the fluorinated pyridine core. A representative synthesis of the key precursor, (3-fluoropyridin-2-yl)methanol, has been detailed in patent literature, starting from the readily available quinolinic acid.

Table 1: Synthesis of (3-fluoropyridin-2-yl)methanol from Quinolinic Acid

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Anhydride Formation | Quinolinic acid, Thionyl chloride (SOCl₂) | Quinolinic anhydride |

| 2 | Esterification | Quinolinic anhydride, Isopropanol | 3-carboxy-2-pyridinecarboxylic acid isopropyl ester |

| 3 | Ammonolysis | 3-carboxy-2-pyridinecarboxylic acid isopropyl ester, Ammonia | 3-amino-2-pyridinecarboxylic acid isopropyl ester |

| 4 | Fluorination (Balz-Schiemann type) | 3-amino-2-pyridinecarboxylic acid isopropyl ester, Pyridinium poly(hydrogen fluoride), Sodium nitrite (NaNO₂) | 3-fluoro-2-pyridinecarboxylic acid isopropyl ester |

| 5 | Reduction | 3-fluoro-2-pyridinecarboxylic acid isopropyl ester, Sodium borohydride (NaBH₄), Calcium chloride (CaCl₂) | (3-fluoropyridin-2-yl)methanol |

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of the precursor and its subsequent conversion to 2-(Bromomethyl)-3-fluoropyridine.

Synthesis of (3-fluoropyridin-2-yl)methanol

This multi-step synthesis provides the alcohol precursor required for Route B.

Caption: Synthetic pathway to (3-fluoropyridin-2-yl)methanol.

Protocol:

-

Quinolinic Anhydride: Quinolinic acid is reacted with thionyl chloride in an inert solvent such as 1,2-dichloroethane and heated to reflux to yield the anhydride.

-

Esterification: The resulting anhydride is treated with isopropanol to selectively form the isopropyl ester at the 2-position.

-

Ammonolysis: The carboxylic acid is converted to an amino group via a Curtius-type rearrangement, typically involving activation and reaction with an azide source, followed by trapping with an alcohol and subsequent hydrolysis. A more direct patented method involves ammonolysis.

-

Fluorination: The amino group is converted to a fluorine atom using a Balz-Schiemann type reaction. The aminopyridine ester is diazotized with sodium nitrite in the presence of a fluoride source like pyridinium poly(hydrogen fluoride).

-

Reduction: The isopropyl ester is reduced to the primary alcohol using a reducing agent such as sodium borohydride in the presence of calcium chloride.

Route A: Synthesis via Free-Radical Bromination

This route presupposes the availability of 3-fluoro-2-methylpyridine.

Caption: Synthesis by free-radical bromination.

Protocol:

-

Reaction Setup: 3-fluoro-2-methylpyridine is dissolved in a suitable solvent, such as carbon tetrachloride or chlorobenzene.

-

Reagent Addition: N-Bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide) are added to the solution.

-

Reaction Conditions: The mixture is heated to reflux under inert atmosphere and irradiated with a UV lamp to initiate the radical chain reaction.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Table 2: Quantitative Data for Free-Radical Bromination (Representative)

| Parameter | Value |

| Molar Ratio (Substrate:NBS:AIBN) | 1 : 1.1 : 0.05 |

| Solvent | Carbon Tetrachloride |

| Reaction Temperature | Reflux (approx. 77°C) |

| Reaction Time | 4-8 hours |

| Yield | 60-80% (typical) |

| Purity | >95% (after purification) |

Route B: Synthesis via Bromination of Alcohol

This route utilizes the precursor (3-fluoropyridin-2-yl)methanol.

Caption: Synthesis by alcohol bromination.

Protocol:

-

Reaction Setup: (3-fluoropyridin-2-yl)methanol is dissolved in an anhydrous, aprotic solvent (e.g., diethyl ether or dichloromethane) and cooled in an ice bath.

-

Reagent Addition: Phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) is added dropwise to the cooled solution under an inert atmosphere.

-

Reaction Conditions: The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Table 3: Quantitative Data for Alcohol Bromination (Representative)

| Parameter | Value |

| Molar Ratio (Alcohol:PBr₃) | 1 : 0.4 (PBr₃ has 3 reactive bromides) |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 2-4 hours |

| Yield | 70-90% (typical) |

| Purity | >97% (after purification) |

Application in Drug Development

The 2-(bromomethyl)-3-fluoropyridine scaffold is a versatile intermediate in the synthesis of various biologically active molecules. The bromomethyl group serves as a potent electrophile for substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the facile introduction of the 3-fluoropyridin-2-ylmethyl group into larger molecules, a common strategy in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The presence of the fluorine atom can enhance binding to target proteins through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.

Conclusion

While the precise moment of its first synthesis remains undocumented in readily available literature, the preparation of 2-(Bromomethyl)-3-fluoropyridine can be confidently achieved through established synthetic organic chemistry principles. The pathways outlined in this guide, proceeding from either 3-fluoro-2-methylpyridine or (3-fluoropyridin-2-yl)methanol, represent robust and logical approaches to this valuable pharmaceutical intermediate. The detailed protocols and quantitative data provided herein offer a practical resource for researchers and professionals engaged in the synthesis and application of this important building block in modern drug discovery.

Theoretical Reactivity of 2-(Bromomethyl)-3-fluoropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-3-fluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate stems from the presence of two key reactive sites: a bromomethyl group highly susceptible to nucleophilic substitution and a fluorinated pyridine ring that can be subjected to various cross-coupling reactions. The strategic placement of the fluorine atom influences the electron density of the pyridine ring, thereby modulating the reactivity of the bromomethyl moiety. This technical guide provides a comprehensive theoretical overview of the reactivity of 2-(Bromomethyl)-3-fluoropyridine, focusing on the principles governing its behavior in chemical transformations. While direct experimental kinetic data for this specific molecule is not extensively available in the public domain, this guide extrapolates from well-understood principles of physical organic chemistry and data from closely related structural analogs to provide a robust predictive framework.

Core Concepts: Reactivity of the Bromomethyl Group

The primary mode of reactivity for the 2-(bromomethyl) group is nucleophilic substitution. Benzylic halides, including bromomethylpyridines, are particularly reactive in these reactions due to the ability of the adjacent aromatic ring to stabilize the transition state. The reaction typically proceeds via an S(_N)2 mechanism, especially for primary benzylic halides like 2-(bromomethyl)-3-fluoropyridine, where there is minimal steric hindrance.

The S(_N)2 Reaction Pathway

The S(_N)2 (bimolecular nucleophilic substitution) reaction is a concerted, one-step process.[1][2] The incoming nucleophile attacks the electrophilic carbon atom of the bromomethyl group from the backside, simultaneously displacing the bromide leaving group.[1][2] This process involves a single transition state where the nucleophile-carbon bond is forming at the same time as the carbon-bromine bond is breaking.[1]

Below is a conceptual workflow of the S(_N)2 reaction involving 2-(Bromomethyl)-3-fluoropyridine.

Factors Influencing Reactivity

The rate of the S(_N)2 reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic effects of substituents on the pyridine ring.

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. The nucleophilicity of a species is influenced by its charge, basicity, polarizability, and the solvent.

-

Solvent Effects: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are known to accelerate S(_N)2 reactions. These solvents can solvate the cation of a nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to react.

-

Electronic Effects: The fluorine atom at the 3-position is an electron-withdrawing group. This has a dual effect: it can slightly destabilize the developing positive charge on the pyridine ring in the transition state, but it also makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. The overall effect on the reaction rate would depend on the interplay of these factors.

Quantitative Data and Comparative Analysis

While specific kinetic data for 2-(Bromomethyl)-3-fluoropyridine is scarce, we can infer its reactivity by examining data from analogous benzylic systems. The following tables summarize kinetic data for the nucleophilic substitution of benzyl bromide, which serves as a useful benchmark.

Table 1: Effect of Nucleophile on Reaction Rate

This table illustrates the relative rates of reaction of benzyl bromide with various nucleophiles. It is expected that 2-(Bromomethyl)-3-fluoropyridine would follow a similar trend.

| Nucleophile | Relative Rate Constant (k(_2)) |

| Piperazine | 6.23 (in DMF) |

| Piperazine | 2.85 (in Acetonitrile) |

| Piperazine | 1.00 (in Methanol) |

| Piperazine | 0.46 (in Ethanol) |

| Piperazine | 0.16 (in Acetone) |

| Data is for the reaction of benzyl bromide with piperazine in various solvents, normalized to the rate in methanol.[3] |

Table 2: Effect of Substituents on the Aromatic Ring

Substituents on the aromatic ring can significantly impact the reaction rate. Electron-withdrawing groups generally accelerate S(_N)2 reactions at the benzylic position by increasing the electrophilicity of the carbon atom.

| Substrate | Relative Rate |

| p-Nitrobenzyl bromide | 61.1 |

| Benzyl bromide | 1.0 |

| p-Methylbenzyl bromide | ~0.6 |

| p-Methoxybenzyl bromide | ~0.4 |

| Data compiled for reactions with hydroxide or benzylamine.[3] |

Based on this data, the electron-withdrawing fluorine atom in 2-(Bromomethyl)-3-fluoropyridine is anticipated to enhance the reactivity of the bromomethyl group towards nucleophilic substitution compared to an unsubstituted analog.

Experimental Protocols for Kinetic Studies

A detailed experimental protocol is essential for obtaining reliable kinetic data. The following is a generalized procedure for studying the kinetics of the nucleophilic substitution reaction of 2-(Bromomethyl)-3-fluoropyridine.

Objective: To determine the second-order rate constant for the reaction of 2-(Bromomethyl)-3-fluoropyridine with a given nucleophile in a specific solvent at a constant temperature.

Materials:

-

2-(Bromomethyl)-3-fluoropyridine

-

Nucleophile (e.g., sodium iodide, aniline)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Thermostatted water bath or reaction block

-

Magnetic stirrer and stir bars

-

Appropriate analytical instrument (e.g., HPLC, GC, or spectrophotometer)

Procedure:

-

Solution Preparation: Prepare stock solutions of 2-(Bromomethyl)-3-fluoropyridine and the nucleophile at known concentrations in the chosen solvent.

-

Kinetic Run:

-

Place a known volume of the 2-(Bromomethyl)-3-fluoropyridine solution into a reaction vessel.

-

Equilibrate the vessel to the desired temperature.

-

At time zero, add a known volume of the pre-heated nucleophile solution to the reaction vessel and start the timer.

-

-

Monitoring the Reaction:

-

At regular time intervals, withdraw aliquots from the reaction mixture.

-

Quench the reaction immediately (e.g., by dilution with a cold solvent).

-

Analyze the concentration of the reactant or product using a suitable analytical technique.

-

-

Data Analysis:

-

Plot the concentration of the reactant versus time.

-

Determine the reaction order and calculate the second-order rate constant (k(_2)) using the appropriate integrated rate law.

-

The following diagram illustrates the experimental workflow for a typical kinetic study.

Reactivity of the Pyridine Ring

In addition to the reactivity of the bromomethyl group, the 2-bromo-3-fluoropyridine core can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine ring. The presence of the fluorine atom can influence the oxidative addition step in these catalytic cycles.

Conclusion

2-(Bromomethyl)-3-fluoropyridine is a versatile building block in organic synthesis with a rich and predictable reactivity profile. The bromomethyl group is highly activated for S(_N)2 reactions, and its reactivity can be modulated by the choice of nucleophile and solvent. The electron-withdrawing nature of the fluorine substituent is expected to enhance the rate of nucleophilic substitution at the benzylic position. Furthermore, the bromo- and fluoro-substituted pyridine ring offers opportunities for further functionalization through cross-coupling reactions. The theoretical framework and comparative data presented in this guide provide a solid foundation for researchers to design and execute synthetic strategies involving this valuable intermediate.

References

An In-depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)-3-fluoropyridine

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Bromomethyl)-3-fluoropyridine, a key building block in medicinal chemistry. Understanding and adhering to these guidelines is crucial for ensuring the compound's efficacy, minimizing degradation, and ensuring safety in the laboratory.

Core Stability Profile

2-(Bromomethyl)-3-fluoropyridine is a reactive compound susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are moisture and air. The presence of the bromomethyl group makes the molecule susceptible to hydrolysis and oxidation, which can lead to the formation of impurities and a reduction in its effective concentration.

Key Stability Characteristics:

-

Moisture Sensitivity: The compound is sensitive to moisture. Exposure to water can lead to hydrolysis of the bromomethyl group, likely forming the corresponding hydroxymethyl or other related derivatives.

-

Air Sensitivity: The compound is also noted to be air-sensitive. Oxidation can occur, particularly with prolonged exposure to the atmosphere.

Recommended Storage and Handling Conditions

To maintain the quality and integrity of 2-(Bromomethyl)-3-fluoropyridine, strict adherence to proper storage and handling protocols is essential. The following table summarizes the recommended conditions based on available safety data sheets.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8 °C (36–46 °F) | To slow down potential degradation reactions. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). | To prevent degradation due to moisture and air sensitivity. |

| Container | Tightly closed and properly sealed containers.[1][2][3][4] | To prevent exposure to atmospheric moisture and air. |

| Light Exposure | Store in the dark or in an amber/opaque container. | As a general precaution for reactive organic compounds to prevent potential photodecomposition. |

| Handling | Handle in a well-ventilated area, avoiding the generation of dusts.[3] Use appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if dust is generated.[3] | To ensure safety and minimize exposure to this corrosive material. |

Factors Influencing Stability

The stability of 2-(Bromomethyl)-3-fluoropyridine is a function of several environmental factors that can promote its decomposition. The logical relationship between these factors and the degradation of the compound is illustrated below.

Caption: Factors leading to the degradation of 2-(Bromomethyl)-3-fluoropyridine.

Experimental Protocol: General Stability Assessment

While a specific, validated stability-indicating method for 2-(Bromomethyl)-3-fluoropyridine is not publicly available, a general protocol can be established to assess its stability under various conditions. This typically involves subjecting the compound to stress conditions and analyzing for degradation over time using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

Objective: To evaluate the stability of 2-(Bromomethyl)-3-fluoropyridine under defined storage conditions over a set period.

Methodology:

-

Reference Standard Preparation: A stock solution of high-purity 2-(Bromomethyl)-3-fluoropyridine is prepared in a suitable, dry, aprotic solvent (e.g., acetonitrile) at a known concentration. This serves as the time-zero (T0) reference.

-

Sample Preparation: Aliquots of the compound are stored in sealed vials under the desired test conditions:

-

Recommended: 2–8 °C, under nitrogen, protected from light.

-

Ambient: Room temperature (~25 °C), exposed to air and ambient light.

-

Elevated Temperature: 40 °C, exposed to air.

-

Moisture Exposure: Room temperature in a desiccator with a saturated salt solution to maintain high humidity.

-

-

Time Points: Samples are collected and analyzed at predetermined intervals (e.g., T0, 1 week, 2 weeks, 1 month, 3 months).

-

Analytical Method:

-

Technique: HPLC with UV detection is a common method for purity assessment.

-

Column: A reverse-phase C18 column is often suitable for this type of molecule.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol), potentially with a buffer, would be optimized to resolve the parent compound from any potential degradants.

-

Detection: The UV wavelength for detection should be selected based on the UV absorbance maximum of 2-(Bromomethyl)-3-fluoropyridine.

-

-

Data Analysis: The peak area of the parent compound at each time point is compared to the T0 reference. The appearance of new peaks would indicate degradation products. The percentage of remaining parent compound is calculated to determine the rate of degradation under each condition.

This generalized protocol provides a framework for researchers to develop a specific stability-indicating method tailored to their laboratory's capabilities and regulatory requirements. Experimental verification is strongly recommended for all specific applications.

References

Commercial Availability and Synthetic Strategies for 2-(Bromomethyl)-3-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-3-fluoropyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of both a fluorine atom and a bromomethyl group on the pyridine ring imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the reactive bromomethyl group serves as a versatile handle for introducing the pyridine scaffold into larger, more complex molecules.[1][2][3] This technical guide provides an in-depth overview of the commercial availability of 2-(Bromomethyl)-3-fluoropyridine, its suppliers, and a generalized methodology for its synthesis.

Commercial Availability and Suppliers

2-(Bromomethyl)-3-fluoropyridine and its salts are available from various chemical suppliers. The compound is typically used as an intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[4] Researchers can procure it in different quantities and purities. Below is a summary of known suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Additional Notes |

| BLD Pharm | 2-(Bromomethyl)-3-fluoropyridine | 122307-44-2 | C6H5BrFN | --- | Storage: Inert atmosphere, store in freezer, under -20°C.[5] |

| BLD Pharm | 2-(Bromomethyl)-3-fluoropyridine hydrochloride | 1523571-83-6 | --- | --- | Requires cold-chain transportation.[6] |

| ChemScene | 2-Bromo-4-(bromomethyl)-3-fluoropyridine | 1227585-59-2 | C6H4Br2FN | --- | Offers custom synthesis and process optimization.[7] |

| Jiehua Pharmaceutical | 2-(bromomethyl)-3-fluoropyridine | 122307-44-2 | C6H5BrFN | 95% | Storage: -20°C.[8] |

Synthetic Approaches

While specific, detailed experimental protocols for the synthesis of 2-(Bromomethyl)-3-fluoropyridine are often proprietary, a general understanding of the synthetic strategy can be derived from established organic chemistry principles and related literature. The synthesis of fluorinated and brominated pyridine derivatives typically involves multi-step sequences.

A plausible synthetic pathway for 2-(Bromomethyl)-3-fluoropyridine would likely start from a more readily available pyridine derivative, followed by the sequential introduction of the fluorine and bromomethyl functionalities. The following diagram illustrates a generalized workflow for such a synthesis.

Key Experimental Considerations

Fluorination: The introduction of a fluorine atom onto a pyridine ring can be achieved through various methods. One common approach is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition of the resulting tetrafluoroborate salt.[2] Other modern fluorination techniques may also be applicable.

Bromination: The bromination of the methyl group at the 2-position is typically achieved through a radical bromination reaction. This often involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or under photochemical conditions (UV light). The reaction conditions must be carefully controlled to ensure selective bromination of the methyl group without affecting the pyridine ring.

Applications in Drug Discovery

Fluorinated pyridines are a privileged scaffold in medicinal chemistry. The incorporation of a fluorine atom can significantly modulate the electronic properties of the pyridine ring, influencing its pKa and dipole moment. This can lead to improved binding interactions with biological targets and enhanced pharmacokinetic properties, such as increased metabolic stability and membrane permeability.[3][9][10] 2-(Bromomethyl)-3-fluoropyridine serves as a valuable intermediate for introducing this desirable motif into drug candidates across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[4][11]

The logical flow for utilizing this building block in a drug discovery program is outlined below.

Conclusion

2-(Bromomethyl)-3-fluoropyridine is a commercially available and synthetically accessible building block of significant interest to the pharmaceutical and agrochemical industries. Its unique combination of a reactive bromomethyl group and a fluorine-substituted pyridine ring provides a versatile platform for the synthesis of novel, biologically active compounds. This guide provides a foundational understanding of its procurement and a generalized synthetic approach, highlighting its importance for researchers and developers in the field of chemical synthesis and drug discovery.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 122307-44-2|2-(Bromomethyl)-3-fluoropyridine|BLD Pharm [bldpharm.com]

- 6. 1523571-83-6|2-(Bromomethyl)-3-fluoropyridine hydrochloride|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. 2-(bromomethyl)-3-fluoropyridine - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ossila.com [ossila.com]

Purity Analysis of Commercial 2-(Bromomethyl)-3-fluoropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of commercial 2-(Bromomethyl)-3-fluoropyridine, a key building block in pharmaceutical and agrochemical synthesis. Ensuring the high purity of this reagent is critical for the safety, efficacy, and reproducibility of subsequent synthetic transformations and the quality of the final products. This document outlines common impurities, analytical techniques for their detection and quantification, and detailed experimental protocols.

Introduction to 2-(Bromomethyl)-3-fluoropyridine and Potential Impurities

2-(Bromomethyl)-3-fluoropyridine is a substituted pyridine derivative valued for its utility in introducing the 3-fluoropyridinylmethyl moiety into target molecules. The reactivity of the bromomethyl group makes it susceptible to various side reactions during synthesis and storage, leading to the formation of impurities.

Common Impurities: The primary impurities in commercial batches of 2-(Bromomethyl)-3-fluoropyridine can arise from the manufacturing process, which often involves the bromination of 2-methyl-3-fluoropyridine. Potential impurities may include:

-

Starting Materials: Unreacted 2-methyl-3-fluoropyridine.

-

Over-brominated Products: 2-(Dibromomethyl)-3-fluoropyridine.

-

Isomeric Impurities: Other bromomethyl-fluoropyridine isomers.

-

Hydrolysis Products: (3-Fluoro-pyridin-2-yl)methanol, formed by the reaction of the product with moisture.

-

Residual Solvents: Solvents used in the synthesis and purification steps.

Analytical Workflow for Purity Determination

A systematic approach is essential for the comprehensive purity analysis of 2-(Bromomethyl)-3-fluoropyridine. The following workflow outlines the key steps from sample reception to final purity assessment.

Caption: Figure 1. Analytical Workflow

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of 2-(Bromomethyl)-3-fluoropyridine.[1] ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecule's structure and can be used to identify and quantify impurities.

Experimental Protocol:

-

Sample Preparation: Dissolve 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).[1]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[2][3]

-

¹H NMR: Obtain a standard proton spectrum to observe the chemical shifts and coupling constants of the aromatic and methylene protons.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

¹⁹F NMR: Obtain a fluorine spectrum to confirm the presence and environment of the fluorine atom.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the main compound to any proton-bearing impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of the main component and detecting non-volatile impurities.[4][5] A reversed-phase method is typically employed.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% trifluoroacetic acid or formic acid) is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor the elution profile at a suitable wavelength, typically around 254 nm.

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).

-

Injection Volume: 10 µL.

-

Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective technique for identifying and quantifying volatile impurities, including residual solvents and low-boiling point byproducts.[6][7][8]

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

-

Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Injection Volume: 1 µL (split injection).

-

Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify based on peak area relative to an internal or external standard.

Data Presentation

The quantitative data obtained from the analytical methods described above should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: HPLC Purity Analysis

| Sample Lot | Retention Time (min) | Peak Area (%) | Identity |

| A | 5.2 | 99.2 | 2-(Bromomethyl)-3-fluoropyridine |

| 3.8 | 0.3 | 2-Methyl-3-fluoropyridine | |

| 6.5 | 0.5 | Unknown Impurity | |

| B | 5.2 | 98.5 | 2-(Bromomethyl)-3-fluoropyridine |

| 3.8 | 0.8 | 2-Methyl-3-fluoropyridine | |

| 4.7 | 0.4 | (3-Fluoro-pyridin-2-yl)methanol | |

| 6.6 | 0.3 | Unknown Impurity |

Table 2: GC-MS Analysis of Residual Solvents

| Sample Lot | Solvent | Concentration (ppm) |

| A | Dichloromethane | 150 |

| Toluene | 50 | |

| B | Dichloromethane | 200 |

| Toluene | 75 |

Conclusion

A multi-technique approach is crucial for the comprehensive purity analysis of commercial 2-(Bromomethyl)-3-fluoropyridine. The combination of NMR for structural confirmation, HPLC for purity assay and non-volatile impurity profiling, and GC-MS for volatile impurity and residual solvent analysis provides a robust quality control strategy. The detailed protocols and data presentation formats outlined in this guide offer a framework for researchers and drug development professionals to ensure the quality and consistency of this important chemical intermediate.

References

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. helixchrom.com [helixchrom.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. escholarship.org [escholarship.org]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Thermochemical Properties of 2-(Bromomethyl)-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-3-fluoropyridine is a halogenated pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a versatile building block in the synthesis of novel therapeutic agents. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for optimizing reaction conditions, predicting reaction outcomes, ensuring process safety, and understanding its stability and reactivity. This document outlines the standard methodologies for determining these vital parameters.

Core Thermochemical Properties

The primary thermochemical properties of interest for a compound like 2-(Bromomethyl)-3-fluoropyridine are summarized below. While no specific values have been published, the following table illustrates how such data would be presented.

Table 1: Key Thermochemical Properties of 2-(Bromomethyl)-3-fluoropyridine (Illustrative)

| Property | Symbol | Value (Illustrative) | Units |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | kJ·mol-1 | |

| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | kJ·mol-1 | |

| Standard Molar Entropy (gas) | S°(g) | J·mol-1·K-1 | |

| Molar Heat Capacity at Constant Pressure (gas) | Cp,m(g) | J·mol-1·K-1 |

Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical properties relies on a suite of well-established techniques, primarily centered around calorimetry.

Combustion Calorimetry

Combustion calorimetry is a primary method for determining the enthalpy of formation of organic compounds.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of 2-(Bromomethyl)-3-fluoropyridine is placed in a crucible within a high-pressure vessel known as a bomb calorimeter.

-

Pressurization: The bomb is filled with an excess of pure oxygen to ensure complete combustion.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The bomb is submerged in a known quantity of water in an insulated container. The temperature change of the water is meticulously recorded.

-

Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system.[1] This value, the internal energy of combustion (ΔUc), is then used to calculate the enthalpy of combustion (ΔHc).

-

Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then derived using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HF, and HBr).

Vaporization and Sublimation Enthalpy

The enthalpy of vaporization (ΔHvap) or sublimation (ΔHsub) is crucial for converting condensed-phase data to the gas phase, which is often used in computational studies.

Experimental Protocol (Knudsen Effusion Method):

-

Sample Placement: A sample of 2-(Bromomethyl)-3-fluoropyridine is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

-

High Vacuum: The cell is placed in a high-vacuum chamber.

-

Effusion: The sample is heated, and the rate of mass loss through the orifice due to effusion is measured as a function of temperature.

-

Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of effusion using the Knudsen equation.

-

Enthalpy Determination: The enthalpy of vaporization or sublimation is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Heat Capacity Measurement

Heat capacity can be measured using techniques like differential scanning calorimetry (DSC).

Experimental Protocol (DSC):

-

Sample and Reference: A small, weighed sample of the compound and an inert reference material are placed in separate pans in the DSC instrument.

-

Heating Program: The instrument heats both the sample and the reference at a controlled rate.

-

Heat Flow Measurement: The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Calculation: This differential heat flow is directly proportional to the heat capacity of the sample.

Computational Determination of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermochemical properties.[2][3][4][5]

Quantum Chemical Methods

High-level ab initio and density functional theory (DFT) methods are employed to calculate the electronic energy of the molecule.

Computational Protocol:

-

Geometry Optimization: The three-dimensional structure of 2-(Bromomethyl)-3-fluoropyridine is optimized to find the lowest energy conformation using a method like DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed at the optimized geometry using a higher level of theory, such as coupled-cluster methods (e.g., CCSD(T)) or composite methods like Gaussian-n (G3, G4) or Complete Basis Set (CBS) methods.[2][3]

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes.

-

Atomization Method: The calculated energy of the molecule is compared to the sum of the calculated energies of its constituent atoms.

-

Isodesmic Reaction Method: A balanced chemical reaction is constructed where the types of chemical bonds are conserved on both the reactant and product sides. This method benefits from the cancellation of systematic errors in the calculations.

-

Workflow for Thermochemical Property Determination

The following diagram illustrates a typical workflow for the comprehensive determination of the thermochemical properties of a compound like 2-(Bromomethyl)-3-fluoropyridine, integrating both experimental and computational approaches.

Caption: Workflow for determining thermochemical properties.

Conclusion

While specific thermochemical data for 2-(Bromomethyl)-3-fluoropyridine are yet to be published, a clear and robust set of experimental and computational methodologies exists for their determination. Combustion calorimetry remains the gold standard for determining the enthalpy of formation, complemented by techniques to measure enthalpies of phase change and heat capacities. In parallel, modern computational chemistry offers a reliable means to predict these properties, providing crucial insights where experimental data is lacking and serving as a valuable tool for validation. The integrated workflow presented here provides a comprehensive strategy for researchers to obtain the critical thermochemical data needed to advance the development and application of 2-(Bromomethyl)-3-fluoropyridine in various scientific endeavors.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Computational chemistry - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note and Protocol: Alkylation of Amines with 2-(Bromomethyl)-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of primary and secondary amines with 2-(bromomethyl)-3-fluoropyridine. This reaction is a critical transformation in medicinal chemistry for the synthesis of novel pyridine-containing compounds, which are prevalent in many pharmaceutical agents. The protocol outlines the requisite reagents, optimal reaction conditions, and a comprehensive work-up and purification procedure. Additionally, potential challenges, such as overalkylation, are discussed, and strategies to mitigate these side reactions are presented.

Introduction

The pyridine scaffold is a ubiquitous structural motif in a vast array of biologically active molecules and approved drugs. Functionalized pyridines, particularly those bearing amine substituents, are key intermediates in drug discovery and development. The alkylation of amines with 2-(bromomethyl)-3-fluoropyridine provides a direct route to introduce the 3-fluoropyridin-2-ylmethyl moiety onto a variety of amine-containing molecules. The fluorine substituent can modulate the physicochemical properties of the final compound, such as pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design. This protocol provides a general and robust method for this important synthetic transformation.

Reaction Scheme

Caption: General reaction scheme for the alkylation of amines.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific amine substrates.

Materials and Reagents:

-

2-(Bromomethyl)-3-fluoropyridine

-

Amine (primary or secondary)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq.).

-

Dissolve the amine in anhydrous DMF or MeCN (approximately 0.1-0.5 M concentration).

-

Add a suitable base. For most primary and secondary amines, potassium carbonate (2.0-3.0 eq.) is a good initial choice. For more sensitive substrates, a non-nucleophilic organic base like DIPEA (1.5-2.0 eq.) can be used.

-

Stir the mixture at room temperature for 10-15 minutes.

-

In a separate flask, dissolve 2-(bromomethyl)-3-fluoropyridine (1.0-1.2 eq.) in a minimal amount of the same anhydrous solvent.

-

Add the solution of 2-(bromomethyl)-3-fluoropyridine dropwise to the stirring amine/base mixture at room temperature.

-

Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be monitored by TLC.

-

Upon completion of the reaction (as indicated by TLC, typically 2-24 hours), cool the mixture to room temperature.

-

Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Reaction Parameters and Outcomes

The following table provides hypothetical yet representative data for the alkylation of various amines with 2-(bromomethyl)-3-fluoropyridine based on typical outcomes for similar reactions. Actual results may vary.

| Entry | Amine Substrate | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Piperidine | K₂CO₃ (2.0) | DMF | 60 | 4 | 85-95 |

| 2 | Morpholine | K₂CO₃ (2.0) | MeCN | 70 | 6 | 80-90 |

| 3 | Aniline | DIPEA (1.5) | DMF | 80 | 12 | 60-75 |

| 4 | Benzylamine | K₂CO₃ (2.0) | MeCN | 50 | 8 | 75-85 |

| 5 | Diethylamine | K₂CO₃ (3.0) | DMF | 70 | 10 | 70-80 |

Troubleshooting and Considerations

-

Overalkylation: Primary amines can undergo a second alkylation to form a tertiary amine. This is a common side reaction. To minimize this, a slight excess of the amine (1.2-1.5 equivalents) relative to the alkylating agent can be used. Running the reaction at a lower temperature for a longer period may also improve selectivity for mono-alkylation.

-

Low Reactivity: For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), a stronger base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF may be necessary. Higher reaction temperatures and longer reaction times may also be required.

-

Quaternization: Tertiary amines can react with 2-(bromomethyl)-3-fluoropyridine to form a quaternary ammonium salt. This is generally not an issue when starting with primary or secondary amines, but it is the expected outcome if a tertiary amine is used as the nucleophile.

-

Moisture Sensitivity: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the alkylating agent and to ensure the effectiveness of the base.

Visualization of Experimental Workflow

Application Notes and Protocols for the Synthesis of Ethers using 2-(Bromomethyl)-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of aryl and alkyl ethers is a fundamental transformation in organic chemistry, with broad applications in medicinal chemistry and drug discovery. The introduction of a fluorinated pyridine moiety into a molecule can significantly enhance its pharmacological properties, including metabolic stability, binding affinity, and bioavailability. 2-(Bromomethyl)-3-fluoropyridine is a key building block that allows for the facile introduction of the 3-fluoropyridin-2-ylmethyl group into a variety of molecules through Williamson ether synthesis. This application note provides detailed protocols for the synthesis of ethers using 2-(Bromomethyl)-3-fluoropyridine with various alcoholic and phenolic substrates, along with tabulated data for easy reference.

The Williamson ether synthesis is a reliable and versatile method for forming the ether linkage. The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide nucleophile displaces the bromide from 2-(Bromomethyl)-3-fluoropyridine. The choice of base and solvent is crucial for the success of the reaction and depends on the acidity of the hydroxyl group of the substrate.

General Reaction Scheme

The general reaction for the synthesis of ethers from 2-(Bromomethyl)-3-fluoropyridine is depicted below. An alcohol or phenol is deprotonated by a suitable base to form the corresponding alkoxide or phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-(Bromomethyl)-3-fluoropyridine to form the desired ether product and a salt byproduct.

Application Notes and Protocols: 2-(Bromomethyl)-3-fluoropyridine in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction